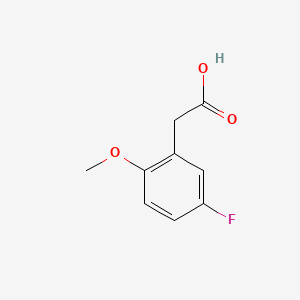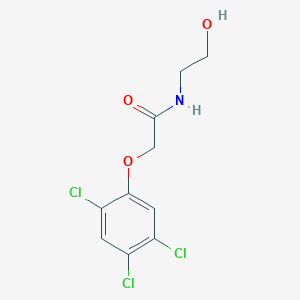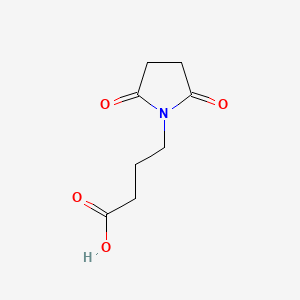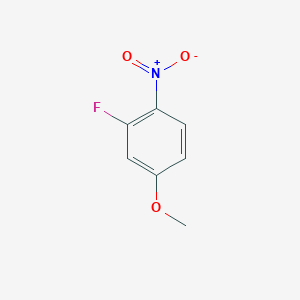
3-Fluoro-4-nitroanisole
概要
説明
3-Fluoro-4-nitroanisole is a chemical compound with the molecular formula C7H6FNO3 . It is also known by other names such as 2-Fluoro-4-methoxy-1-nitrobenzene, 2-Fluoro-4-methoxynitrobenzene, and 2-fluoro-4-methoxy-1-nitro-benzene .
Synthesis Analysis
3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene by methoxylation and demethylation . The monosubstituted fluoro-nitroanisole was synthesized with a mole ratio of sodium methoxide and 2,4-difluoronitrobenzene of 1:1, refluxing reaction time 4h in methanol . 3-Fluoro-4-nitrophenol was synthesized with a mole ratio of aluminium chloride and monosubstituted fluoro-nitroanisole of 2.5:1, refluxing reaction time 10h in benzene, and purified by steam distillation .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-nitroanisole is 171.13 g/mol . Its molecular structure can be represented by the SMILES string COC1=CC(=C(C=C1)N+[O-])F .
Chemical Reactions Analysis
The synthesis of 3-Fluoro-4-nitrophenol involves methoxylation and demethylation reactions . The monosubstituted fluoro-nitroanisole was synthesized with a mole ratio of sodium methoxide and 2,4-difluoronitrobenzene of 1:1 . The 3-Fluoro-4-nitrophenol was synthesized with a mole ratio of aluminium chloride and monosubstituted fluoro-nitroanisole of 2.5:1 .
Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-4-nitroanisole is 171.13 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 171.03317122 g/mol . Its topological polar surface area is 55 Ų .
科学的研究の応用
Synthesis Processes
Synthesis of 3-Fluoro-4-NitroPhenol : Zhang Zhi-de (2011) reported the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene by methoxylation and demethylation. The study focused on optimizing the reaction's influencing factors, achieving a total yield of 38.7% and a purity of 99.5% (Zhang Zhi-de, 2011).
Synthesis of 3-Fluoro-4-iodoanisole : Huang Sou-yi (2007) explored the synthesis of 3-Fluoro-4-iodoanisole through a multi-step process involving diazotization, Schiemann reaction, and Sandmeyer reaction. The study achieved a yield of 72.0% for the final product (Huang Sou-yi, 2007).
Safety and Hazards
While specific safety and hazards information for 3-Fluoro-4-nitroanisole is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and not allowing the material to contaminate the groundwater system .
特性
IUPAC Name |
2-fluoro-4-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEJCMKVJYUUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340560 | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitroanisole | |
CAS RN |
446-38-8 | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Fluoro-4-nitroanisole in the synthesis of 3-Fluoro-4-iodoanisole?
A1: 3-Fluoro-4-nitroanisole serves as a crucial intermediate in the synthesis of 3-Fluoro-4-iodoanisole. It is synthesized from 3-fluoroanisole through nitration and then further converted to 3-fluoro-4-aminoanisole via reduction. This final compound then undergoes diazotization and reaction with potassium iodide to yield the desired product, 3-Fluoro-4-iodoanisole. []
Q2: What spectroscopic data is available for 3-Fluoro-4-nitroanisole?
A2: While the paper mentions the use of IR and 1H NMR spectroscopy for product characterization, it does not provide the specific spectra or data for 3-Fluoro-4-nitroanisole. []
Q3: What are the reported melting points for 3-Fluoro-4-nitroanisole and its subsequent product in the synthesis pathway?
A3: The research reports a boiling point of 151.2°C for 3-Fluoro-4-nitroanisole. Its subsequent product, 3-fluoro-4-aminoanisole, has a reported melting point of 240-241°C. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

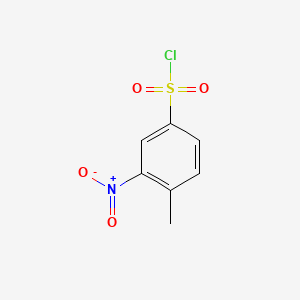


![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)
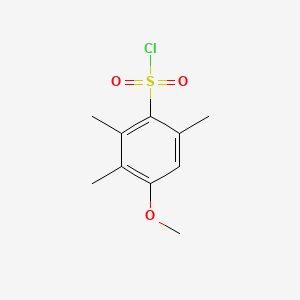

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)
